molecular formula C17H32N2O2 B8432624 tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate

tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate

Cat. No.: B8432624
M. Wt: 296.4 g/mol
InChI Key: YEGFIVJMBMRWDL-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a 4,4-dimethylcyclohexylamino group attached to the third carbon of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Boc Protecting Group: The Boc protecting group is introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Attachment of the 4,4-Dimethylcyclohexylamino Group: The 4,4-dimethylcyclohexylamino group is introduced through a nucleophilic substitution reaction, where the amine group of 4,4-dimethylcyclohexylamine reacts with an appropriate leaving group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the amino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may yield deprotected amines, and substitution may yield various substituted derivatives.

Scientific Research Applications

tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-Boc-3-aminopyrrolidine: Lacks the 4,4-dimethylcyclohexylamino group.

    (3S)-1-Boc-3-(cyclohexylamino)pyrrolidine: Contains a cyclohexylamino group instead of the 4,4-dimethylcyclohexylamino group.

    (3S)-1-Boc-3-(tert-butylamino)pyrrolidine: Contains a tert-butylamino group instead of the 4,4-dimethylcyclohexylamino group.

Uniqueness

tert-Butyl (S)-3-((4,4-dimethylcyclohexyl)amino)pyrrolidine-1-carboxylate is unique due to the presence of the 4,4-dimethylcyclohexylamino group, which imparts specific steric and electronic properties to the molecule

Properties

Molecular Formula

C17H32N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

tert-butyl (3S)-3-[(4,4-dimethylcyclohexyl)amino]pyrrolidine-1-carboxylate

InChI

InChI=1S/C17H32N2O2/c1-16(2,3)21-15(20)19-11-8-14(12-19)18-13-6-9-17(4,5)10-7-13/h13-14,18H,6-12H2,1-5H3/t14-/m0/s1

InChI Key

YEGFIVJMBMRWDL-AWEZNQCLSA-N

Isomeric SMILES

CC1(CCC(CC1)N[C@H]2CCN(C2)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(CCC(CC1)NC2CCN(C2)C(=O)OC(C)(C)C)C

Origin of Product

United States

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